molecular formula C9H11IN2S B5596752 Thiourea, N-ethyl-N'-(4-iodophenyl)- CAS No. 53305-92-3

Thiourea, N-ethyl-N'-(4-iodophenyl)-

Cat. No.: B5596752
CAS No.: 53305-92-3
M. Wt: 306.17 g/mol
InChI Key: ZCZCIHPLSZHJAN-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N’-(4-iodophenyl)- is an organosulfur compound that belongs to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under basic conditions, followed by alkylation with ethyl iodide. The general reaction scheme can be represented as follows:

    Formation of the thiourea core: Aniline derivative reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate.

    Alkylation: The dithiocarbamate is then alkylated with ethyl iodide to yield the desired thiourea derivative.

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-ethyl-N’-(4-iodophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenylthioureas.

Scientific Research Applications

Thiourea, N-ethyl-N’-(4-iodophenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of thiourea, N-ethyl-N’-(4-iodophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-phenylthiourea: A derivative with a phenyl group instead of an iodophenyl group.

    N-methyl-N’-phenylthiourea: A derivative with a methyl group instead of an ethyl group.

Uniqueness

Thiourea, N-ethyl-N’-(4-iodophenyl)- is unique due to the presence of the iodophenyl group, which can enhance its reactivity and potential applications in various fields. The ethyl group also contributes to its distinct chemical properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-ethyl-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZCIHPLSZHJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351353
Record name Thiourea, N-ethyl-N'-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53305-92-3
Record name Thiourea, N-ethyl-N'-(4-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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